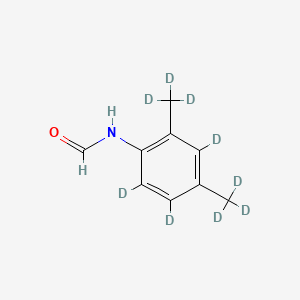
N-(2,4-Dimethylphenyl)formamide-d9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-Dimethylphenyl)formamide-d9: is a deuterated form of N-(2,4-Dimethylphenyl)formamide, which is a derivative of formamide. The compound is characterized by the presence of deuterium atoms, making it useful in various scientific research applications, particularly in the field of analytical chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Dimethylphenyl)formamide-d9 typically involves the reaction of 2,4-dimethylaniline with formic acid or its derivatives under controlled conditions. The deuterated form is achieved by using deuterated reagents, such as deuterated formic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and isotopic purity .
化学反応の分析
Types of Reactions: N-(2,4-Dimethylphenyl)formamide-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2,4-dimethylphenyl)acetamide, while reduction could produce 2,4-dimethylaniline .
科学的研究の応用
Chemistry: N-(2,4-Dimethylphenyl)formamide-d9 is used as a solvent, reaction medium, and reagent in organic synthesis. It is also essential in the synthesis of polymers like poly(methyl methacrylate), poly(vinyl chloride), and poly(ethylene terephthalate) .
Biology and Medicine: In biological and medical research, the compound is used in isotope labeling studies to trace metabolic pathways and understand biochemical processes .
Industry: The compound finds applications in the production of high-performance materials and as a reference standard in analytical laboratories .
作用機序
The mechanism of action of N-(2,4-Dimethylphenyl)formamide-d9 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide unique insights into reaction mechanisms and kinetic isotope effects. This makes it valuable in studying enzyme-catalyzed reactions and other biochemical processes .
類似化合物との比較
- N-(2,4-Dimethylphenyl)formamide
- 2,4-Dimethylformanilide
- N,N’-Bis(2,4-dimethylphenyl)formamidine
Uniqueness: N-(2,4-Dimethylphenyl)formamide-d9 is unique due to the presence of deuterium atoms, which enhance its utility in isotope labeling and tracing studies. This isotopic labeling provides more precise data in analytical and biochemical research compared to its non-deuterated counterparts .
特性
分子式 |
C9H11NO |
|---|---|
分子量 |
158.24 g/mol |
IUPAC名 |
N-[2,3,5-trideuterio-4,6-bis(trideuteriomethyl)phenyl]formamide |
InChI |
InChI=1S/C9H11NO/c1-7-3-4-9(10-6-11)8(2)5-7/h3-6H,1-2H3,(H,10,11)/i1D3,2D3,3D,4D,5D |
InChIキー |
JOFDPSBOUCXJCC-XVGWXEQOSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])C([2H])([2H])[2H])NC=O)[2H] |
正規SMILES |
CC1=CC(=C(C=C1)NC=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 7-Chloro-2,3,4a,5-tetrahydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate](/img/structure/B13432886.png)
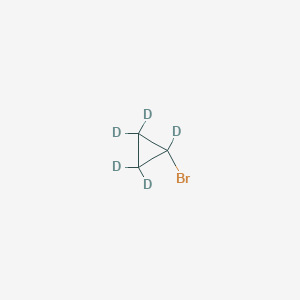
![5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarbonitrile](/img/structure/B13432897.png)
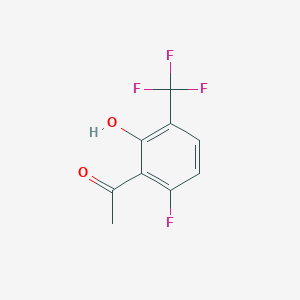
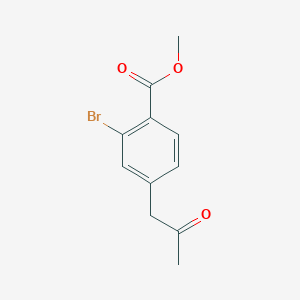

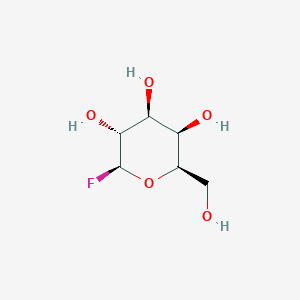
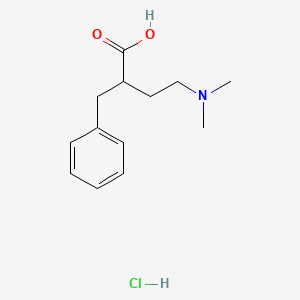
![Methyl 4-[4-amino-3,5-bis(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B13432933.png)
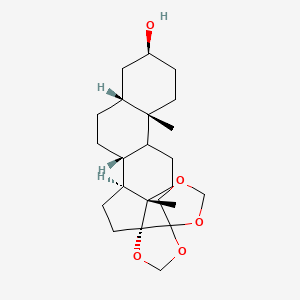

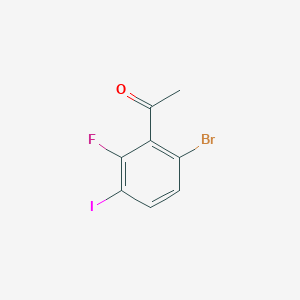
![(2S)-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]pyrrolidine-2-carboxamide](/img/structure/B13432949.png)

